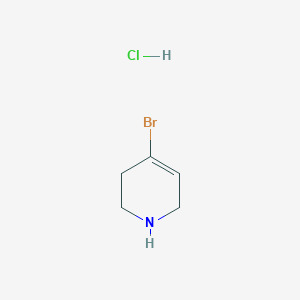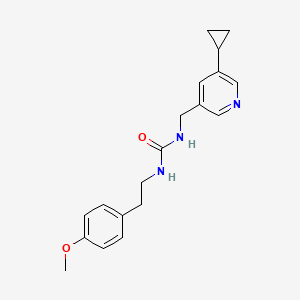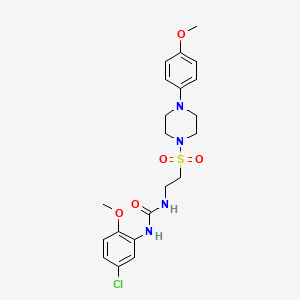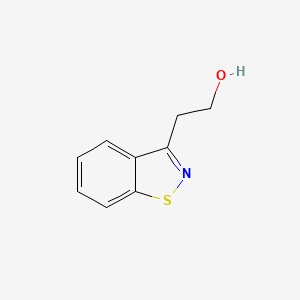
4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the molecular formula C5H9BrClN It is a derivative of tetrahydropyridine, where a bromine atom is substituted at the fourth position
Biochemical Analysis
Biochemical Properties
4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride plays a crucial role in biochemical reactions, particularly in the study of neurotoxicity and neurodegenerative diseases. This compound interacts with several enzymes and proteins, including monoamine oxidase B (MAO-B). The interaction with MAO-B leads to the formation of toxic metabolites that can induce oxidative stress and neuronal damage . Additionally, this compound has been shown to affect mitochondrial function by inhibiting mitochondrial complex I, leading to mitochondrial dysfunction .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In dopaminergic neurons, this compound causes inflammation, excitotoxicity, and mitochondrial apoptosis . It also leads to the formation of inclusion bodies and oxidative stress, which ultimately result in dopaminergic neuronal damage in regions such as the striatum and substantia nigra . These effects significantly impact cell signaling pathways, gene expression, and cellular metabolism, contributing to the development of neurodegenerative conditions like Parkinson’s disease .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of monoamine oxidase B, leading to the accumulation of toxic metabolites . These metabolites cause oxidative stress and damage to neuronal cells. Additionally, the compound’s inhibition of mitochondrial complex I disrupts the electron transport chain, resulting in decreased ATP production and increased production of reactive oxygen species . These molecular interactions contribute to the compound’s neurotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound leads to sustained oxidative stress and mitochondrial dysfunction . In vitro and in vivo studies have also demonstrated that the compound’s neurotoxic effects can persist over extended periods, contributing to chronic neurodegenerative changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces mild neurotoxic effects, while higher doses result in severe neuronal damage and behavioral deficits . Threshold effects have been observed, where a specific dosage level leads to a significant increase in neurotoxicity. Additionally, high doses of the compound can cause toxic and adverse effects, including increased mortality rates in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with monoamine oxidase B. The enzyme metabolizes the compound into toxic metabolites, which then participate in oxidative stress and neuronal damage . These metabolic pathways significantly impact metabolic flux and metabolite levels within neuronal cells, contributing to the compound’s neurotoxic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is taken up by dopaminergic neurons and transported to the mitochondria, where it exerts its neurotoxic effects . Transporters and binding proteins play a crucial role in the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound primarily localizes to the mitochondria within neuronal cells. This subcellular localization is critical for its activity, as it allows the compound to interact with mitochondrial complex I and induce mitochondrial dysfunction . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its neurotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride typically involves the bromination of 1,2,3,6-tetrahydropyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position. The reaction can be represented as follows:
1,2,3,6-tetrahydropyridine+Br2→4-Bromo-1,2,3,6-tetrahydropyridine
The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions, followed by purification steps to isolate the desired product. The use of efficient bromination agents and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction Reactions: Reduction of the compound can yield tetrahydropyridine derivatives with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Various substituted tetrahydropyridine derivatives.
Oxidation Reactions: Pyridine derivatives.
Reduction Reactions: Reduced tetrahydropyridine derivatives.
Scientific Research Applications
4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies related to neurotransmitter analogs and receptor binding.
Medicine: Investigated for its potential use in developing therapeutic agents for neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The bromine atom at the fourth position plays a crucial role in its reactivity and binding affinity. The compound can interact with neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in Parkinson’s disease research.
4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride: Another derivative with different substituents affecting its chemical properties.
Uniqueness: 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding characteristics. This makes it valuable in specific research applications where bromine substitution is desired.
Properties
IUPAC Name |
4-bromo-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN.ClH/c6-5-1-3-7-4-2-5;/h1,7H,2-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLODKHSPKDNIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155852-81-4 | |
| Record name | 4-bromo-1,2,3,6-tetrahydropyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2606635.png)
![Tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2606639.png)

![1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B2606642.png)



![N-[2-(dimethylamino)ethyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(3-phenylpropyl)propanamide](/img/structure/B2606649.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2606650.png)


![N-(1-cyanocyclohexyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2606656.png)

